molecular formula C12H8BrF2NO2S B1274901 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide CAS No. 941294-30-0

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

Cat. No.: B1274901
CAS No.: 941294-30-0
M. Wt: 348.16 g/mol
InChI Key: CCXFPKFNVYRVHJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrF2NO2S It is characterized by the presence of a bromine atom, two fluorine atoms, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide typically involves the reaction of 2,4-difluoroaniline with 2-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Electrophilic aromatic substitution: Products include nitro, sulfonic acid, and halogenated derivatives.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2,4-difluorophenyl)benzamide: Similar in structure but lacks the sulfonamide group.

    2-bromo-1,4-difluorobenzene: Contains the bromine and fluorine atoms but lacks the sulfonamide and phenyl groups.

Uniqueness

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide is unique due to the presence of both the sulfonamide and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-6-5-8(14)7-10(11)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXFPKFNVYRVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395548
Record name 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-30-0
Record name 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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